Borure de tungstène (W2B5)

Vue d'ensemble

Description

Tungsten boride (W2B5) is a compound composed of tungsten and boron. It is known for its exceptional hardness, high melting point, and chemical stability. These properties make it an attractive material for various industrial applications, especially in environments that demand high wear resistance and thermal stability .

Applications De Recherche Scientifique

Tungsten boride (W2B5) has a wide range of scientific research applications:

Catalysis: It is used as a catalyst in various chemical reactions, including hydrogen evolution reactions.

Electrochemistry: Tungsten boride is employed in electrochemical applications due to its excellent conductivity and stability.

Materials Science: It is used to enhance the mechanical properties of composite materials, such as improving wear resistance and hardness.

High-Temperature Applications: Tungsten boride is used in high-temperature environments, such as crucibles and ingot molds for precision metallurgy.

Mécanisme D'action

Target of Action

Tungsten boride (W2B5) is primarily targeted for its remarkable mechanical properties . It is extensively studied for its phase stability and mechanical properties, including hardness and elasticity . The compound’s primary targets are applications that require high hardness and modulus of elasticity .

Mode of Action

Tungsten boride (W2B5) interacts with its targets through its inherent physical properties. Its high hardness and modulus of elasticity make it suitable for applications that require resistance to deformation, wear, and tear .

Biochemical Pathways

For example, it has been used to improve the thermoelectric properties of B4C ceramics and the electrical conductivity, wear and oxidation resistance, flexural strength, and fracture toughness of carbon composites .

Result of Action

The molecular and cellular effects of tungsten boride (W2B5) action are primarily physical. Its high hardness and modulus of elasticity can enhance the performance of materials in various applications. For instance, it has been used to increase the wear resistance of carbon composites against steel bearings .

Action Environment

The action, efficacy, and stability of tungsten boride (W2B5) can be influenced by environmental factors such as temperature and pressure . For example, the formation of different tungsten borides was initiated at different temperatures depending on the excess of tungsten or boron content . Furthermore, the phase stability of tungsten borides, including W2B5, can change under different pressures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tungsten boride (W2B5) can be synthesized through several methods:

Mechanochemical Synthesis: This method involves the reaction of tungsten dioxide (WO2.72), boron trioxide (B2O3), and magnesium (Mg) powders.

Solid-State Reaction: Tungsten and amorphous boron powders are mixed and treated at high temperatures (800 to 1550°C) in an argon atmosphere.

Industrial Production Methods: Industrial production of tungsten boride typically involves high-temperature reactions and metallothermic reduction processes. These methods ensure the production of tungsten boride with high purity and desired particle sizes .

Types of Reactions:

Oxidation: Tungsten boride can undergo oxidation at high temperatures, forming tungsten oxides and boron oxides.

Reduction: At high temperatures, tungsten boride can be reduced back to its constituent elements, tungsten and boron.

Substitution: Tungsten boride can participate in substitution reactions where boron atoms are replaced by other elements, altering its properties.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Requires high temperatures and reducing agents such as hydrogen or carbon.

Substitution: Involves the use of other elements or compounds that can replace boron atoms under specific conditions.

Major Products Formed:

Oxidation: Tungsten oxides (WO3) and boron oxides (B2O3).

Reduction: Elemental tungsten and boron.

Substitution: Modified tungsten borides with altered properties.

Comparaison Avec Des Composés Similaires

Tungsten boride (W2B5) can be compared with other tungsten borides such as:

Tungsten diboride (WB2): Known for its high hardness and stability, but with different electronic properties compared to W2B5.

Tungsten tetraboride (WB4): Exhibits higher hardness than W2B5 but has different mechanical and thermal properties.

Tungsten monoboride (WB): Has lower hardness and different structural characteristics compared to W2B5.

Tungsten boride (W2B5) stands out due to its combination of high hardness, low electrical resistivity, and excellent thermal stability, making it a unique and valuable material for various applications .

Activité Biologique

Tungsten boride (W₂B₅) is a compound that has garnered attention not only for its mechanical properties but also for its potential biological applications. This article explores the biological activity of W₂B₅, focusing on its synthesis, properties, and implications in various fields, particularly in biomedicine and environmental science.

Synthesis of Tungsten Boride

The synthesis of W₂B₅ typically involves high-temperature reactions between tungsten trioxide (WO₃) and boron oxide (B₂O₃) or other boron sources. Various methods, including self-propagating high-temperature synthesis (SHS), have been employed to produce tungsten borides with high purity levels. For instance, a study reported achieving over 98% purity of W₂B₅ through a double SHS method, which involved a two-step reaction process followed by acid leaching to remove impurities .

Properties of Tungsten Boride

W₂B₅ exhibits several notable properties that contribute to its potential biological applications:

- Mechanical Strength : With a Vickers hardness of approximately 30 GPa, W₂B₅ is one of the hardest materials known, making it suitable for wear-resistant applications.

- Thermal Stability : It has a high melting point (around 2670 °C), which allows it to maintain structural integrity under extreme conditions.

- Chemical Inertness : The compound is chemically stable and resistant to oxidation, which is advantageous in biological environments where reactivity can lead to adverse effects.

Antimicrobial Properties

Recent studies have begun to investigate the antimicrobial properties of tungsten borides. The unique surface characteristics of W₂B₅ may enhance its interaction with microbial cells, potentially leading to bactericidal effects. Research indicates that metal borides can disrupt bacterial cell membranes, leading to cell death. This property could be harnessed in coatings for medical devices or surfaces in healthcare settings to reduce infection rates.

Biocompatibility

The biocompatibility of W₂B₅ is crucial for its application in biomedical fields. Preliminary studies suggest that tungsten borides may exhibit favorable interactions with biological tissues. For instance, coatings made from tungsten borides have shown reduced cytotoxicity compared to traditional metal coatings, indicating potential for use in implants or prosthetics .

Case Studies

- Biomedical Applications : A study explored the use of W₂B₅ coatings on titanium implants. The results demonstrated improved resistance to wear and corrosion compared to uncoated titanium, suggesting that W₂B₅ can enhance the longevity and performance of implants in vivo .

- Environmental Applications : In environmental catalysis, W₂B₅ has been investigated for its ability to catalyze reactions such as carbon monoxide oxidation. Its stability and catalytic properties make it a candidate for reducing harmful emissions from industrial processes .

Comparative Analysis

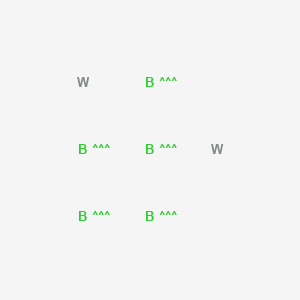

The following table summarizes the key properties of tungsten boride (W₂B₅) compared to other transition metal borides:

| Compound | Vickers Hardness (GPa) | Melting Point (°C) | Notable Properties |

|---|---|---|---|

| Tungsten Boride (W₂B₅) | ~30 | 2670 | High hardness, excellent thermal stability |

| Molybdenum Boride (Mo₂B₅) | ~20 | 2600 | Lower hardness than tungsten boride |

| Titanium Boride (TiB₂) | ~30 | 2980 | Excellent wear resistance |

| Zirconium Boride (ZrB₂) | ~25 | 3250 | High melting point |

Propriétés

InChI |

InChI=1S/5B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKLXRCTOUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5W2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422824 | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-98-6, 149027-54-3 | |

| Record name | Tungsten boride (W2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Tungsten boride (W2B5) suitable for applications requiring high hardness and wear resistance?

A1: Tungsten boride (W2B5) is known for its exceptional hardness, attributed to the strong covalent bonding between Tungsten and Boron atoms within its crystal structure. [, ] This inherent hardness makes W2B5 a promising candidate for applications like hard-facing materials, cutting tools, and wear-resistant coatings, as highlighted in the research on its use as a reinforcing agent in composite materials. [, ]

Q2: How does the addition of Tungsten boride (W2B5) influence the properties of Boron carbide (B4C)?

A2: Research suggests that incorporating W2B5 into B4C via techniques like Pulsed Electric Current Sintering (PECS) can significantly enhance the material's properties. [] The study demonstrates that the addition of 10 wt% W2B5 to B4C leads to improved densification, refined grain size, and enhanced mechanical properties, including hardness and fracture toughness. This improvement is attributed to the formation of strong interfacial bonding between W2B5 and B4C during the sintering process.

Q3: How does laser processing affect the distribution of Tungsten boride (W2B5) when used as a surface alloying agent?

A3: Research on laser alloying of P6M5 steel with W2B5 reveals that laser processing parameters, particularly processing speed, play a crucial role in determining the distribution of W2B5 within the alloyed layer. [] The study highlights that varying the laser processing speed influences the mixing mechanism, affecting both diffusion and convection processes. This control over processing parameters allows for tailoring the surface properties of the alloyed material by achieving a desired distribution of W2B5.

Q4: What insights do high-pressure studies provide about the structural stability of Tungsten boride (W2B5)?

A4: High-pressure studies using diamond anvil cells and synchrotron radiation provide valuable insights into the structural stability of materials under extreme conditions. [] In the case of W2B5, these studies demonstrate that the hexagonal phase of W2B5 remains stable up to a pressure of 36 GPa. [] The study also provides quantitative data on the bulk modulus of W2B5, which is a measure of its resistance to compression, further highlighting its potential for applications involving high-pressure environments.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.